



Application Notes and Protocols for U-87 MG Cell Culture

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The U-87 MG (Uppsala 87 Malignant Glioma) cell line is a widely utilized model in neuroscience and cancer research, particularly for studies on glioblastoma, a highly aggressive form of brain cancer.[1] Established in 1966 at Uppsala University, these cells exhibit an epithelial-like, adherent morphology.[1][2][3] It is critical for researchers to be aware that the commonly used U-87 MG line from the American Type Culture Collection (ATCC, accession number HTB-14) has been shown to be different from the original patient tumor tissue.[1] However, it is confirmed to be a bona fide human glioblastoma cell line of unknown origin and remains a valuable, well-characterized tool for brain cancer research.[1][2]

These application notes provide detailed protocols for the culture and experimental use of the U-87 MG cell line, including standard maintenance, cryopreservation, and key functional assays.

Cell Line Characteristics

U-87 MG cells are known for being easy to maintain in culture and form a homogeneous population, making them suitable for a variety of experimental applications, including drug screening and studying cellular processes.[2]



Characteristic	Description	Source(s)
Cell Type	Glioblastoma, Astrocytoma	[2][3]
Morphology	Epithelial-like, Adherent	[1][2][3]
Origin	Human (ATCC version is male, original Uppsala line was female)	[1]
Ploidy	Hypodiploid	[2][3]
Modal Chromosome #	44 (in ~48% of cells)	[2][3]
Doubling Time	Approximately 34-39 hours	[4]

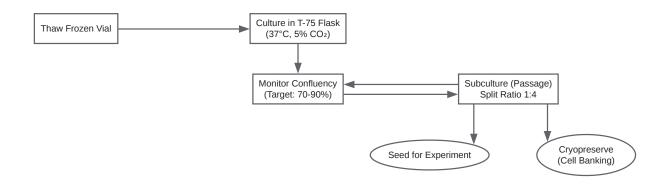
Standard Culture Protocols Required Media and Reagents

- Base Medium: Eagle's Minimum Essential Medium (EMEM)[1] or Dulbecco's Modified Eagle
 Medium (DMEM).[5]
- Supplements:
 - 10% Fetal Bovine Serum (FBS)[1][5]
 - 1% Penicillin-Streptomycin (100 U/mL Penicillin, 100 μg/mL Streptomycin)[1][5]
 - 2 mM L-Glutamine[2]
 - 1% Non-Essential Amino Acids (NEAA)[2]
 - 1 mM Sodium Pyruvate[2]
- Dissociation Agent: 0.25% (w/v) Trypsin-EDTA solution.[3]
- Wash Buffer: Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.[3]
- Cryopreservation Medium: Complete growth medium supplemented with 5% (v/v) DMSO.[3]



General Cell Culture Workflow

The standard workflow for handling U-87 MG cells involves reviving them from cryopreservation, routine passaging for expansion, and preparing cell banks or seeding for experiments.



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Caption: General workflow for U-87 MG cell culture.

Protocol 1: Reviving Cryopreserved U-87 MG Cells

- Warm complete growth medium to 37°C in a water bath.
- Retrieve a vial of frozen U-87 MG cells from liquid nitrogen storage.
- Thaw the vial quickly (approx. 1-2 minutes) in the 37°C water bath until a small ice crystal remains.[3]
- Wipe the vial with 70% ethanol before opening in a sterile biosafety cabinet.
- Transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[3]
- Centrifuge the tube at 150-400 x g for 5-8 minutes to pellet the cells and remove the cryoprotectant.



- Aspirate the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh, prewarmed complete growth medium.
- Transfer the cell suspension to a T-75 culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.[1]
- Replace the medium after 24 hours to remove any residual DMSO and dead cells.

Protocol 2: Subculturing (Passaging) U-87 MG Cells

- Monitor cell confluency daily. Passage the cells when they reach 70-90% confluency.[3]
- Aspirate the culture medium from the flask.
- Briefly rinse the cell monolayer with an equal volume of sterile PBS (without Ca²⁺/Mg²⁺) to remove residual serum.[3]
- Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the T-75 flask, ensuring the entire cell layer is covered.
- Incubate for 5-10 minutes at 37°C. Observe under a microscope until cells are rounded and detached.[3]
- Add 7-10 mL of complete growth medium to the flask to neutralize the trypsin.[3]
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the suspension to a 15 mL conical tube and perform a cell count if necessary.
- Add the appropriate volume of the cell suspension to new T-75 flasks containing fresh, prewarmed medium at a recommended split ratio of 1:4.[3]
- Incubate the new flasks at 37°C with 5% CO₂. Change the medium every 2-3 days.[2]

Key Experimental Protocols & Data Cell Viability (MTT) Assay



This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[6]



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Caption: Workflow for a typical MTT cell viability assay.

Protocol:

- Seed U-87 MG cells into a 96-well plate at a density of 5,000 cells/well in 100 μL of complete medium.[7]
- Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Treat cells with the desired concentrations of the test compound(s). Include a vehicle-only control (e.g., 0.1% DMSO).[7]
- Incubate for the desired time points (e.g., 24, 48, 72 hours).
- Add 10 μL of 5 mg/mL MTT solution to each well.[7]
- Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.[7]
- Carefully remove the medium and add 100-150 μL of a solubilizing agent (e.g., DMSO or isopropanol/HCl) to dissolve the crystals.[7][8]
- Measure the absorbance at 570 nm using a microplate reader.[7]

Example Data:

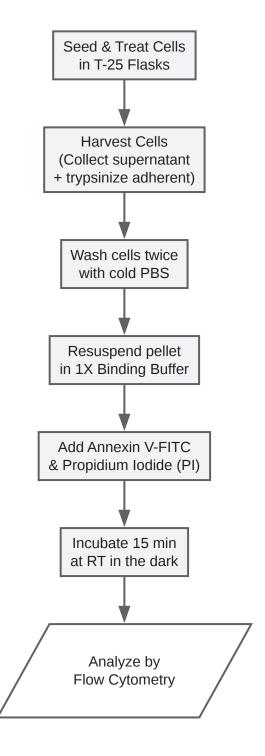


Treatment	Concentration	Incubation Time	Result	Source
Isoginkgetin	10, 15, 25 μΜ	24, 48, 72 h	Dose- and time- dependent decrease in viability	[7]
Sonodynamic Therapy	1 mM 5-ALA + FUS	Not specified	~47% reduction in cell viability	[9]
RGD-Au DSNS/siRNA	Varied Au Conc.	24 h	Dose-dependent cytotoxicity observed	[10]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) penetrates compromised membranes in late apoptotic or necrotic cells.[11][12]





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Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

 $\bullet~$ Seed U-87 MG cells (e.g., 1 x 10 6 cells) in T-25 flasks and incubate for 24-48 hours.[11]



- Induce apoptosis using the desired treatment.
- Harvest cells by first collecting the supernatant (containing floating/apoptotic cells) and then trypsinizing the adherent cells. Combine both fractions.[11]
- Wash the collected cells twice with cold PBS, centrifuging at ~500 x g for 5 minutes after each wash.[11][12]
- Resuspend the cell pellet in 100 μL of 1X Annexin-Binding Buffer. [12]
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) working solution.
- Incubate the cells for 15 minutes at room temperature in the dark.[12]
- Add 400 μL of 1X Annexin-Binding Buffer to each sample.[12]
- Analyze the samples immediately by flow cytometry.
 - Healthy cells: Annexin V-negative, PI-negative.
 - Early apoptotic cells: Annexin V-positive, PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Example Data:

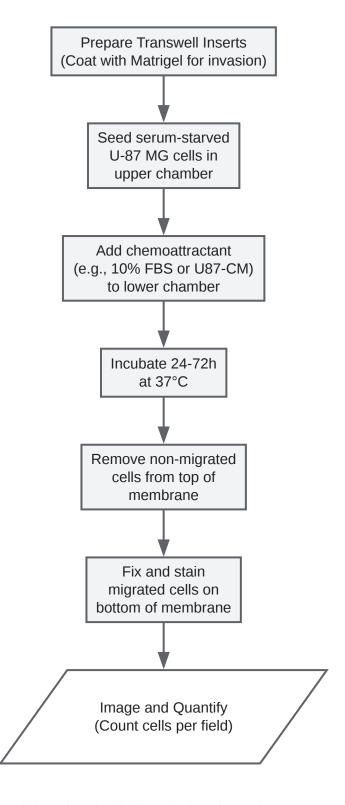


Treatment	Assay	Result	Source
AgZE Nanoparticles	Annexin V-FITC	Induced apoptosis, shown by an increase in Sub G1 phase and G2/M arrest in cell cycle analysis.	[13]
Copper(I) complexes	Not specified	Induced apoptosis and necrosis in a dose-dependent manner.	[14]
Sonodynamic Therapy	Caspase-3 Assay	238% increase in caspase-3 activity, indicating apoptosis.	[9]

Cell Migration (Transwell) Assay

The Transwell or Boyden chamber assay assesses cell migration towards a chemoattractant through a porous membrane. For invasion assays, the membrane is coated with an extracellular matrix protein like Matrigel.





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Caption: Workflow for a Transwell cell migration assay.

Protocol:



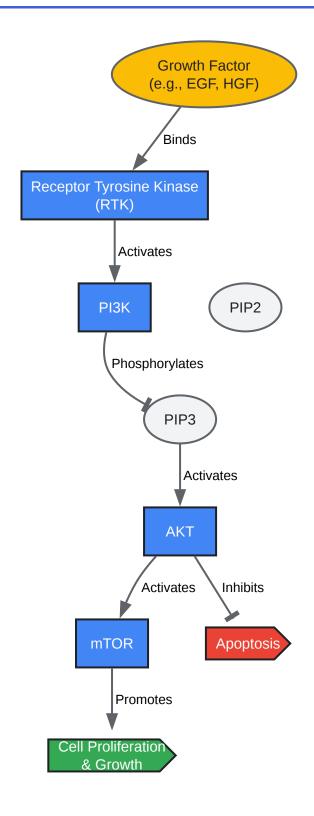
- (Optional for Invasion Assay) Thaw Matrigel on ice and dilute with cold, serum-free medium.
 Coat the top of the Transwell insert membrane and incubate for at least 2 hours at 37°C to allow it to gel.[15]
- Culture U-87 MG cells in serum-free medium for 12-24 hours before the assay.[16][17]
- Harvest serum-starved cells using trypsin and resuspend them in serum-free medium.
- Add 600 μL of medium containing a chemoattractant (e.g., complete medium with 10% FBS or U-87 conditioned medium) to the lower chamber of the Transwell plate.[16]
- Add the cell suspension (e.g., 5×10^4 cells in 300 μL serum-free medium) to the upper chamber (the insert).
- Incubate the plate for 24-72 hours at 37°C, 5% CO₂.[16]
- After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
- Fix the migrated cells on the bottom surface with 4% paraformaldehyde or methanol for 15 minutes.[16]
- Stain the cells with a solution such as 0.2% Crystal Violet or DAPI.[16]
- Wash the inserts, allow them to dry, and count the migrated cells in several microscopic fields.

Relevant Signaling Pathways in Glioblastoma

Signal transduction pathways are crucial for controlling cell growth, proliferation, and survival. [18] In glioblastoma, pathways like the PI3K/AKT/mTOR pathway are often dysregulated, promoting tumor progression. Understanding these pathways is key for developing targeted therapies.

PI3K/AKT/mTOR Signaling Pathway: This is a central pathway that regulates cell cycle progression, survival, and growth. Growth factors binding to Receptor Tyrosine Kinases (RTKs) on the cell surface can trigger this cascade.





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